Lithium heptadecafluoroisooctanesulphonate
Description
Lithium heptadecafluoroisooctanesulphonate is a synthetic chemical compound that is gaining attention for its specific properties that are valuable in modern chemical research and applications. The presence of a lithium cation paired with a heptadecafluoroisooctanesulphonate anion imparts a unique combination of characteristics.
This compound is classified as a per- and polyfluoroalkyl substance (PFAS). PFAS are a large and diverse group of synthetic organofluorine compounds characterized by the presence of multiple carbon-fluorine bonds, which are among the strongest in organic chemistry. This structural feature confers high thermal and chemical stability to these substances. cymitquimica.com
The family of perfluorooctane (B1214571) sulfonates, including the lithium salt, has been subject to international scrutiny and regulation due to their persistence in the environment. industrialchemicals.gov.au The Stockholm Convention on Persistent Organic Pollutants, for instance, has restricted the production and use of perfluorooctane sulfonic acid (PFOS), its salts, and related compounds to specific, acceptable purposes. pops.intpops.int These include applications in photo imaging, semiconductor manufacturing, and aviation hydraulic fluids. pops.intpops.int
In the realm of materials science and electrochemistry, fluorinated compounds are integral to the development of high-performance technologies. This compound is noted for its utility as a surfactant in electrochemical systems, such as lithium-ion batteries. cymitquimica.com Its role is to enhance ionic conductivity, a critical factor for battery performance. cymitquimica.com The compound's high thermal and chemical stability are advantageous in the demanding environments within batteries. cymitquimica.com
The exceptional properties of fluorinated polymers and additives are crucial in the energy storage sector for designing materials for applications like semiconductors and advanced batteries. akacje10.waw.pl Specifically, fluorinated electrolytes are being explored for high-voltage lithium-ion batteries due to their enhanced oxidative stability. rsc.orgrsc.org
Fluorinated organic sulfonates, such as this compound, represent a significant area of research due to their unique surfactant properties and stability. cymitquimica.com These characteristics make them valuable in formulations requiring water-repellent properties. cymitquimica.com The research into these compounds also extends to their potential application as electrolyte additives in next-generation batteries, including lithium-sulfur and lithium-metal batteries, where the composition of the electrolyte is crucial for viability and performance. rsc.orgnih.gov The development of novel fluorinated sulfones as electrolyte solvents is a key strategy for enabling stable, long-term cycling of high-voltage lithium-ion batteries. rsc.org
Interactive Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | This compound | Alfa Chemistry |
| CAS Number | 93894-67-8 | Alfa Chemistry |
| Molecular Formula | C8F17LiO3S | Alfa Chemistry |
| Molecular Weight | 506.1 g/mol | Alfa Chemistry |
| Synonyms | 93894-67-8, EINECS 299-767-4 | Alfa Chemistry |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Exact Mass | 505.9456722 g/mol | Alfa Chemistry |
| Rotatable Bond Count | 6 | Alfa Chemistry |
| Hydrogen Bond Acceptor Count | 20 | Alfa Chemistry |
| Covalently-Bonded Unit Count | 2 | Alfa Chemistry |
| Complexity | 716 | Alfa Chemistry |
Structure
2D Structure
Properties
CAS No. |
93894-67-8 |
|---|---|
Molecular Formula |
C8F17LiO3S |
Molecular Weight |
506.1 g/mol |
IUPAC Name |
lithium;1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane-1-sulfonate |
InChI |
InChI=1S/C8HF17O3S.Li/c9-1(6(18,19)20,7(21,22)23)2(10,11)3(12,13)4(14,15)5(16,17)8(24,25)29(26,27)28;/h(H,26,27,28);/q;+1/p-1 |
InChI Key |
OAXGERFUUYNRHY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for Carbon-Fluorine Bond Formation in Fluorinated Sulphonates
The creation of the robust carbon-fluorine (C-F) bond is the cornerstone of synthesizing fluorinated compounds. The high strength of the C-F bond and the shielding effect of multiple fluorine atoms confer the characteristic stability to perfluoroalkyl chains. nih.govresearchgate.net Several strategies have been developed for this purpose.
Electrochemical Fluorination (ECF): This is a principal industrial method for producing perfluoroalkanesulfonyl fluorides, the direct precursors to the corresponding sulfonates. researchgate.net In the ECF process, an organic raw material like a sulfonyl halide is dissolved in anhydrous hydrogen fluoride (B91410), which serves as both the solvent and the fluorine source. researchgate.net An electric current is passed through the solution, typically using nickel anodes, causing the replacement of all hydrogen atoms with fluorine atoms. researchgate.net A key feature of ECF is that it often produces a mixture of linear and branched isomers, which accounts for the "iso" designation in heptadecafluoroisooctanesulphonate. researchgate.net
Nucleophilic Fluorination: This category of reactions involves displacing a leaving group with a fluoride ion (F⁻). A common industrial example is the Halex (halogen exchange) process, which uses inexpensive inorganic fluorides like potassium fluoride (KF) to replace chlorine atoms on electron-deficient aromatic rings. nih.gov While highly effective for certain substrates, the high basicity and solvation of the fluoride ion can present challenges, sometimes leading to side reactions. harvard.edu The reactivity of alkali metal fluorides decreases with increasing ionic strength, making LiF the least reactive among them for this purpose. harvard.edu The use of tetraalkylammonium fluoride salts, such as tetrabutylammonium (B224687) fluoride (TBAF), can improve solubility in organic solvents and mitigate some of these issues. nih.govharvard.edu
Electrophilic Fluorination: In this approach, a source of "electrophilic fluorine" (F⁺) is used to fluorinate nucleophilic substrates. harvard.eduresearchgate.net Reagents like N-fluoropyridinium salts and N-fluorobenzenesulfonimide (NFSI) are common sources of electrophilic fluorine, capable of fluorinating a wide range of molecules. researchgate.netresearchgate.net The reactivity of these agents can be fine-tuned by modifying their chemical structure. harvard.edu
Table 1: Comparison of C-F Bond Formation Strategies
| Strategy | Fluorine Source | Typical Substrate | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Electrochemical Fluorination (ECF) | Anhydrous Hydrogen Fluoride (HF) | Hydrocarbon Sulfonyl Halides | Exhaustive fluorination; large-scale production. researchgate.net | Produces isomer mixtures; harsh conditions. researchgate.net |
| Nucleophilic Fluorination | Alkali Fluorides (KF, CsF), TBAF | Alkyl/Aryl Halides with leaving groups | Uses inexpensive fluoride sources. nih.gov | Requires activated substrates; potential for side reactions. nih.govharvard.edu |
| Electrophilic Fluorination | N-Fluoropyridinium salts, NFSI | Enolates, Silyl Enol Ethers | High selectivity for specific positions. researchgate.net | Reagents can be complex and expensive. researchgate.net |
Lithium Salt Derivatization Techniques
Once the perfluorinated sulfonyl fluoride (e.g., perfluorooctanesulfonyl fluoride) is synthesized, it must be converted to the corresponding lithium salt. This typically involves a two-step process: hydrolysis followed by neutralization.
Hydrolysis: The perfluoroalkanesulfonyl fluoride is first hydrolyzed to the corresponding perfluorinated sulfonic acid (e.g., heptadecafluoroisooctanesulfonic acid). This is often achieved by reacting the sulfonyl fluoride with water, sometimes in the presence of a base.
Neutralization/Metathesis: The resulting sulfonic acid is then neutralized with a lithium base to form the final salt. Common lithium sources include lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). mdpi.comrsc.org An alternative method is a metathesis (ion exchange) reaction, where a different salt of the sulfonic acid (e.g., the potassium salt) is reacted with a lithium salt, such as lithium chloride, to precipitate the less soluble potassium chloride and leave the desired lithium heptadecafluoroisooctanesulphonate in solution. This approach has proven effective for preparing various lithium salts. researchgate.net
The synthesis of lithium sulfide (B99878) via a solid-state reaction between lithium hydroxide and sulfur demonstrates an innovative approach to forming lithium compounds at lower temperatures. nih.gov Similarly, solvothermal methods using precursors like LiOH·H₂O have been employed in the synthesis of other lithium-containing materials for battery applications. rsc.org
Optimization of Reaction Pathways and Process Parameters
Optimizing reaction conditions is critical for maximizing yield, improving purity, and ensuring the economic viability of the synthesis. numberanalytics.com This involves the systematic investigation of various parameters. nih.gov
Temperature and Time: Reaction temperature directly influences reaction rates. For the synthesis of related compounds, reaction times have been successfully optimized, in some cases reducing from 20 hours to just 4 hours without significant loss of conversion or selectivity. scielo.br
Solvent Selection: The choice of solvent is crucial as it affects the solubility of reactants and the stability of intermediates. scielo.br In dipolar aprotic solvents like DMF and DMSO, the nucleophilicity of fluoride is enhanced. harvard.edu The use of solvent mixtures, such as tetrahydrofuran (B95107) and water, has also been found to be optimal for certain extractions of fluorinated compounds. dspsystems.eu
Concentration and Stoichiometry: The relative amounts of reactants, including the fluorinating agent or base, must be carefully controlled. Studies on related syntheses have shown that using 0.5 equivalents of an oxidizing agent can be the most efficient stoichiometry. scielo.br
Catalyst Selection: In many modern fluorination reactions, a catalyst is employed to facilitate the C-F bond formation, often involving transition metals like palladium. youtube.com The catalyst's role is to mediate the bond-breaking and bond-forming steps efficiently. youtube.com
Table 2: Illustrative Example of Reaction Optimization
| Parameter | Condition A | Condition B (Optimized) | Outcome |
|---|---|---|---|
| Solvent | Benzene (B151609)/Acetone | Acetonitrile (B52724) | Improved balance of conversion and selectivity. scielo.br |
| Reaction Time | 20 hours | 4 hours | Reduced formation of undesired byproducts. scielo.br |
| Oxidant Stoichiometry | 0.7 equiv. | 0.5 equiv. | Higher efficiency and lower cost. scielo.br |
| Temperature | Room Temperature | Reflux | Increased reaction rate and conversion. scielo.br |
Purification and Isolation of this compound
After synthesis, the target compound must be isolated from the reaction mixture, which may contain unreacted starting materials, byproducts, and residual solvents. The purification of per- and polyfluoroalkyl substances (PFAS) often leverages their unique chemical properties. dspsystems.eu
Commonly employed methods include:
Solid-Liquid Extraction (SLE): This is a straightforward and frequently used technique where solvents like methanol (B129727) or acetonitrile are used to extract the compound of interest from a solid or semi-solid matrix. dspsystems.eu
Ion-Pair Extraction (IPE): This method involves adding a counter-ion to form a neutral ion pair with the charged sulfonate group, enhancing its solubility in an organic solvent and facilitating its extraction from an aqueous phase. dspsystems.eu
Alkaline Digestion: For samples where PFAS are strongly bound to biological or proteinaceous materials, alkaline digestion with sodium hydroxide or potassium hydroxide can be used. dspsystems.eu This process hydrolyzes the matrix, making the target compounds more available for subsequent extraction. dspsystems.eu
Chromatographic Techniques: Methods such as column chromatography or high-performance liquid chromatography (HPLC) are often used for final purification to achieve high-purity standards, separating the desired product from closely related isomers or impurities.
Green Chemistry Approaches in Fluorinated Compound Synthesis
The environmental persistence of many fluorinated compounds has spurred research into more sustainable and "green" synthetic methods. researchgate.net The principles of green chemistry aim to reduce waste, use less hazardous materials, and design more energy-efficient processes.
Key strategies in this area include:
Use of Benign Solvents: Efforts are being made to replace traditional organic solvents with more environmentally friendly alternatives such as water, supercritical CO₂, or ionic liquids. researchgate.net Acetonitrile has been identified as a "greener" solvent alternative to dichloromethane (B109758) or benzene in certain oxidative coupling reactions. scielo.br
Catalyst-Driven Efficiency: Developing highly efficient catalysts can enable reactions to proceed under milder conditions (lower temperature and pressure), reducing energy consumption and waste. cornell.edu
Designing for Degradation: One approach to mitigate environmental impact is to design molecules that are less persistent. This can involve synthesizing branched-chain isomers instead of linear ones or inserting heteroatoms (like oxygen) into the fluorinated chain to create a point of potential degradation. researchgate.net
Energy-Efficient Synthesis: Researchers are exploring the use of renewable energy sources, such as sunlight, to drive chemical transformations through photocatalysis. cornell.edu This could make chemical synthesis more energy-efficient compared to processes driven by heat. cornell.edu A green synthesis route for producing LiFePO₄/C, for instance, was designed to eliminate the discharge of wastewater and polluted gases. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Lithium heptadecafluoroisooctanesulphonate. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of fluorine, lithium, and carbon atoms within the molecule, enabling the definitive elucidation of its isomeric form.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Given the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is a primary technique for characterizing per- and polyfluoroalkyl substances (PFAS). For heptadecafluoroisooctanesulphonate, ¹⁹F NMR is crucial for identifying its specific isomeric structure. The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their position along the carbon chain and to the presence of branching.
Research on perfluorooctanesulfonate (B1231939) (PFOS) isomers has demonstrated that ¹⁹F NMR can distinguish between linear and branched structures. researchgate.netdioxin20xx.org The signals for fluorine atoms on different carbon groups (CF₃, CF₂, CF) appear in distinct regions of the spectrum. Typically, terminal CF₃ groups resonate around -80 to -82 ppm, while internal CF₂ groups appear in the range of -110 to -130 ppm. researchgate.netresearchgate.net The presence of a branched methyl (CF₃) group introduces additional, characteristic signals and alters the chemical shifts of adjacent fluorine atoms. researchgate.netnih.gov For instance, the CF₃ groups of branched isomers generally have slightly lower chemical shifts compared to their linear counterparts. researchgate.net
The complexity of the spectra, arising from extensive ¹⁹F-¹⁹F spin-spin couplings through bonds and space, provides a unique fingerprint for each isomer. nih.gov For example, in branched isomers, the chirality introduced by a CF group can make geminal fluorine atoms on an adjacent CF₂ group magnetically non-equivalent, leading to the appearance of complex splitting patterns known as AB quartets. dioxin20xx.org By isolating individual isomers and analyzing their ¹⁹F NMR spectra, researchers have been able to assign specific signals to each fluorine environment, allowing for the quantification of different isomers in a mixture. dioxin20xx.org
Table 1: Illustrative ¹⁹F NMR Chemical Shift Ranges for PFOS Isomers
| Functional Group | Typical Chemical Shift Range (ppm) | Notes |
| Terminal CF₃ (linear) | -81.0 to -82.5 | A triplet, due to coupling with the adjacent CF₂ group. |
| Branched CF₃ | -72.0 to -78.0 | Chemical shift is dependent on the branching position. |
| CF₂ adjacent to SO₃⁻ | -110.0 to -118.0 | Sensitive to the nature of the headgroup. |
| Internal CF₂ groups | -120.0 to -126.0 | Multiple overlapping multiplets are common. |
| CF (branch point) | -170.0 to -185.0 | Highly deshielded and complex multiplet. |
Note: Data is illustrative and compiled from general knowledge of PFAS analysis. Actual values depend on the specific isomer, solvent, and reference standard.
Lithium-7 Nuclear Magnetic Resonance (⁷Li NMR)
⁷Li NMR spectroscopy is employed to confirm the presence of the lithium cation and to study its chemical environment. Lithium possesses two NMR-active isotopes, ⁷Li and ⁶Li. ⁷Li is the more commonly used nucleus due to its high natural abundance (92.4%) and high sensitivity. huji.ac.il However, it has a quadrupole moment, which can lead to broader signals in asymmetric environments. huji.ac.il
In a solution of this compound, the ⁷Li NMR spectrum would typically exhibit a single resonance, confirming the ionic nature of the compound. The chemical shift of the ⁷Li nucleus is sensitive to factors such as solvent, concentration, and the nature of the counter-ion through ion-pairing interactions. researchgate.netnih.gov While the chemical shift range for lithium is relatively narrow (around 12 ppm), precise measurements can provide insights into the solvation shell of the lithium ion and its proximity to the bulky, fluorinated sulfonate anion. northwestern.edu For routine identification, the presence of a signal in the expected region for solvated Li⁺, typically referenced to an external standard like 1 M LiCl in D₂O at 0 ppm, is the primary piece of information sought. nih.govnorthwestern.eduacs.org
Carbon-13 and Proton Nuclear Magnetic Resonance (¹³C, ¹H NMR)
The analysis of this compound by ¹³C NMR presents significant challenges due to the presence of fluorine. The strong one-bond (¹JCF) and multi-bond (ⁿJCF) carbon-fluorine coupling constants, which can be as large as 250-350 Hz for ¹JCF, split the carbon signals into complex multiplets. nih.govresearchgate.net This splitting distributes the signal intensity over multiple lines, which can make them difficult to detect, especially for carbons bearing multiple fluorine atoms (CF₂, CF₃). researchgate.net
Specialized techniques, such as broadband ¹⁹F decoupling, are often necessary to simplify the spectra and observe single lines for each unique carbon atom. The chemical shifts in ¹³C NMR are indicative of the carbon's environment. Carbons bonded to fluorine are significantly shifted downfield, typically appearing in the range of 105-125 ppm. researchgate.net The exact chemical shift provides information about the structure of the perfluorinated carbon backbone. nih.gov
Proton (¹H) NMR spectroscopy serves a complementary role. For a pure sample of this compound, the ¹H NMR spectrum would be expected to show no signals originating from the analyte itself, confirming the fully fluorinated nature of the isooctane (B107328) chain. Its primary utility lies in identifying and quantifying proton-containing impurities or residual solvents.
Table 2: Expected ¹³C NMR Characteristics for Heptadecafluoroisooctanesulphonate
| Carbon Type | Expected Chemical Shift (ppm) | Expected Multiplicity (¹⁹F-coupled) |
| CF₃ | ~115 - 125 | Quartet of multiplets |
| CF₂ | ~105 - 125 | Triplet of multiplets |
| CF | ~105 - 120 | Doublet of multiplets |
| C-SO₃⁻ | ~110 - 120 | Triplet (from α-CF₂) |
Note: Data is illustrative and based on general values for perfluorinated compounds. researchgate.netwisc.edu The exact shifts and coupling patterns depend on the specific isomer.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition, and facilitating structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound. By measuring the m/z with high accuracy (typically to within 5 ppm), HRMS allows for the determination of the precise elemental formula of the heptadecafluoroisooctanesulphonate anion (C₈F₁₇SO₃⁻). nih.govshimadzu.com
This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. youtube.com In negative ion mode electrospray ionization (ESI), the analyte would be detected as the [M]⁻ anion with a theoretical exact mass of 498.9301. The high mass accuracy of HRMS provides a high degree of confidence in the identification of the compound in complex matrices. shimadzu.comresearchgate.net
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is the definitive technique for differentiating the various isomers of heptadecafluoroisooctanesulphonate. waters.comgimitec.com In an MS/MS experiment, the precursor ion (e.g., m/z 499 for the C₈F₁₇SO₃⁻ anion) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions. nih.gov
The fragmentation pattern is a direct consequence of the molecule's structure. Linear and branched isomers break apart in different, predictable ways. waters.com For example, cleavage of C-C bonds in the fluorocarbon chain and the C-S bond are common fragmentation pathways. The resulting product ion spectrum serves as a structural fingerprint. Researchers have identified specific fragment ions and fragmentation pathways that are diagnostic for branching at different positions along the carbon chain of PFOS. waters.comnih.gov For instance, the relative abundance of ions from the [CₙF₂ₙ₊₁]⁻ series versus the [CₙF₂ₙSO₃]⁻ series can indicate the degree and location of branching. waters.com This detailed structural information is critical for understanding the properties and environmental fate of specific isomers. nih.govnih.gov
Table 3: Common Product Ions in MS/MS of PFOS (m/z 499)
| Product Ion (m/z) | Formula | Fragment Origin |
| 479.93 | C₈F₁₆O₂S⁻ | Loss of HF |
| 353.95 | C₇F₁₃O₂S⁻ | Loss of C₂F₅ |
| 168.99 | C₃F₇⁻ | Perfluoropropyl fragment |
| 134.99 | C₂F₅O⁻ | Fragment containing ether linkage (for some isomers) |
| 99.99 | SO₃F⁻ | Sulfonyl fluoride (B91410) fragment |
| 79.96 | SO₃⁻ | Sulfonate headgroup |
Note: This table presents a selection of commonly observed fragments. The relative intensities and presence of specific ions are dependent on the isomer and collision energy.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a cornerstone for identifying the functional groups within the this compound molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the characteristic vibrational modes of the functional groups present in this compound. While specific spectra for this exact lithium salt are not widely published, data from closely related perfluorooctane (B1214571) sulfonate (PFOS) compounds provide expected absorption regions. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct measurement of the solid sample. arxiv.orgthermofisher.com
The FT-IR spectrum is dominated by strong absorptions corresponding to the C-F and S=O stretching vibrations. The highly electronegative fluorine atoms significantly influence the vibrational frequencies of the carbon backbone.
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1250 - 1050 | C-F stretching | Strong |
| ~1050 - 1000 | Symmetric SO₃ stretching | Strong |
| ~1280 - 1200 | Asymmetric SO₃ stretching | Strong |
| ~800 - 700 | C-S stretching | Medium |
This table is based on characteristic vibrational frequencies for perfluorinated sulfonates.
The absence of significant C-H stretching bands (typically found around 2850-3000 cm⁻¹) is a key indicator of the perfluorinated nature of the alkyl chain. thermofisher.com
Raman spectroscopy provides complementary information to FT-IR, particularly for the symmetric vibrations and the carbon backbone. A recent study utilized density functional theory (DFT) to compute the Raman spectra of various per- and polyfluoroalkyl substances (PFAS), including isomers of PFOS. spectroscopyonline.comnih.gov These theoretical calculations, combined with experimental data on related compounds, allow for the prediction of the Raman spectrum of this compound.
Key spectral regions in the Raman spectrum are associated with the C-C, CF₂, and CF₃ bonds, as well as the sulfonate functional group. spectroscopyonline.com The technique is highly sensitive to the molecular structure, and subtle shifts in peak positions can be observed between different isomers. spectroscopyonline.com
Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Assignment |
| 1030 - 1290 | CF₂ & CF₃ stretching and bending modes |
| 470 - 680 | C-S and SO₃ deformation modes |
| 230 - 360 | C-C skeletal vibrations |
This table is based on computational and experimental data for PFOS isomers. spectroscopyonline.comnih.gov
X-ray Based Techniques for Solid-State Characterization
X-ray techniques are indispensable for probing the surface chemistry and the crystalline nature of this compound.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS can confirm the presence of lithium, carbon, fluorine, oxygen, and sulfur, and provide insight into their chemical environments.
While specific high-resolution XPS data for this compound is scarce, analysis of related perfluorinated compounds provides expected binding energies. researchgate.netresearchgate.net The high electronegativity of fluorine results in a significant chemical shift in the C 1s spectrum, allowing for the differentiation of carbon atoms bonded to fluorine from any adventitious carbon contamination.
Expected XPS Binding Energies for this compound
| Element | Orbital | Binding Energy (eV) | Chemical State |
| F | 1s | ~689 | C-F |
| C | 1s | ~291-294 | CF₂, CF₃ |
| S | 2p | ~169 | Sulfonate (SO₃) |
| O | 1s | ~532 | Sulfonate (SO₃) |
| Li | 1s | ~55-56 | Li⁺ |
This table is compiled from data on various perfluorinated sulfonates and lithium salts. researchgate.netresearchgate.netmdpi.comnih.govmtroyal.ca
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a solid material. An XRD pattern provides information on the lattice parameters and the arrangement of atoms within the crystal. Although a specific, indexed XRD pattern for this compound is not publicly available in the search results, a powder XRD experiment would reveal its degree of crystallinity. A crystalline sample would produce a pattern of sharp diffraction peaks, while an amorphous sample would show broad, diffuse features. researchgate.netresearchgate.net The positions and intensities of the peaks could be used to determine the unit cell dimensions and space group of the crystal structure.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and quantification of this compound, particularly for assessing its purity and for analyzing it in complex matrices.
High-performance liquid chromatography (HPLC) and ultra-high pressure liquid chromatography (UHPLC), especially when coupled with tandem mass spectrometry (MS/MS), are the methods of choice for the analysis of perfluoroalkyl sulfonates like the heptadecafluoroisooctanesulphonate anion. nih.govmdpi.com
For purity assessment, a reversed-phase HPLC method would typically be employed. A C18 column is often used for the separation of perfluorinated compounds. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with an additive such as ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in the mass spectrometer. nih.gov
Typical HPLC-MS/MS Parameters for the Analysis of Perfluorooctane Sulfonate
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of methanol/water or acetonitrile/water with ammonium acetate |
| Detection | Negative ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) |
| Monitored Transition | m/z 499 → m/z 80 (for the PFOS anion) |
This table summarizes common conditions for the analysis of PFOS, the anionic component of the target compound. nih.govnih.govacs.org
Ion-exchange chromatography can also be utilized for the separation of lithium from other cations, which could be relevant for the analysis of the complete salt. iaea.orgresearchgate.net
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of perfluorinated compounds, including heptadecafluoroisooctanesulphonate. nih.gov This technique offers high sensitivity and selectivity, making it suitable for complex matrices.
Recent advancements have enabled the resolution of various isomers of perfluorooctane sulfonate (PFOS), which is crucial as isomer patterns can provide information about exposure sources. nih.govacs.org Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, has demonstrated the ability to achieve rapid separation of perfluoroalkane sulphonate isomers.
For detection, tandem quadrupole mass spectrometers are frequently employed. Analysis is typically performed in negative ion electrospray mode, which is well-suited for the anionic nature of the heptadecafluoroisooctanesulphonate ion. The use of Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis, allowing for accurate quantification even at low concentrations. However, it has been noted that the choice of MS/MS transition can influence the quantification of total PFOS concentrations, potentially leading to over- or underestimation if not carefully validated for all isomers. nih.govacs.org Differences in in-source fragmentation and MS/MS dissociation have been observed among various PFOS isomers, contributing to potential analytical bias. nih.gov
To ensure accuracy and minimize inter-laboratory variability, the use of well-characterized technical PFOS standards is recommended. nih.govacs.org
Table 1: Typical LC-MS/MS Parameters for the Analysis of Heptadecafluoroisooctanesulphonate (as a PFOS Isomer)
| Parameter | Typical Setting |
|---|---|
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient elution with methanol/acetonitrile and water with additives (e.g., ammonium acetate) |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Mass Spectrometry | Tandem Quadrupole (MS/MS) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 499 |
| Product Ions (m/z) | 80 (SO3-), 99 (FSO3-) |
This table is a representation of typical parameters and may vary based on the specific instrumentation and analytical method.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
While LC-MS is more common for the direct analysis of ionic PFAS like heptadecafluoroisooctanesulphonate, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, particularly for isomer-specific analysis. researchgate.net A significant challenge for analyzing perfluoroalkane sulfonates by GC-MS is their low volatility. researchgate.net To overcome this, a derivatization step is necessary to convert the non-volatile salt into a more volatile derivative. researchgate.net
One established derivatization method is in-port arylation. bohrium.comresearchgate.net This technique allows for the analysis of anionic PFAS using GC with an electron impact ionization-mass spectrometer. researchgate.net Following solid-phase extraction to isolate the analytes from the sample matrix, the derivatization is performed, enabling subsequent GC-MS analysis. bohrium.com This approach has been successfully used to detect various PFAS compounds in environmental samples. bohrium.com
High-resolution gas chromatography has been shown to be effective in separating PFOS isomers after derivatization. researchgate.net The mass spectra generated, often using electron ionization (EI), provide characteristic fragmentation patterns that can aid in the identification of specific isomers. researchgate.net Targeted GC-MS/MS methods have also been developed for a range of PFAS, demonstrating the technique's utility in expanding the knowledge of these compounds. chromatographyonline.com Some control standards even explicitly list GC-MS as a suitable analytical method for this compound. wisechip.com.twwisechip.com.tw
Table 2: GC-MS Analysis of Heptadecafluoroisooctanesulphonate: Derivatization and Findings
| Aspect | Description of Research Finding |
|---|---|
| Derivatization | Required to increase the volatility of the analyte for GC analysis. In-port arylation is a documented technique. researchgate.netbohrium.comresearchgate.net |
| Isomer Separation | High-resolution GC can effectively separate different isomers of derivatized PFOS. researchgate.net |
| Detection | Electron Impact (EI) ionization provides characteristic mass spectra for isomer identification. researchgate.net |
| Application | Used for the analysis of PFAS, including PFOS isomers, in environmental matrices like groundwater. bohrium.comresearchgate.net |
| Sensitivity | Detection limits in the low ng/L range have been reported for PFAS in water samples using GC-MS with derivatization. bohrium.com |
This table summarizes key findings related to the GC-MS analysis of PFOS isomers like heptadecafluoroisooctanesulphonate.
Electrochemical Properties and Interfacial Phenomena in Advanced Materials
Solid Electrolyte Interphase (SEI) Formation and Characteristics in Lithium Systems
There is no available data on the formation or specific characteristics of the Solid Electrolyte Interphase (SEI) when Lithium heptadecafluoroisooctanesulphonate is used in a lithium-based electrochemical system. The SEI is a critical passivation layer that forms on the anode surface during the initial cycles of a battery, and its composition and stability are paramount for battery longevity and safety. nih.govnih.gov Research on other lithium salts has shown that the anion plays a significant role in the chemical makeup of the SEI. researchgate.net For instance, fluoride-containing salts can contribute to the formation of lithium fluoride (B91410) (LiF) in the SEI, which can enhance its stability. The potential contribution of the fluorinated backbone of the heptadecafluoroisooctanesulphonate anion to the SEI is a key area for future investigation.
Electrocatalytic Behavior and Surface Interactions
Specific information regarding the electrocatalytic behavior and surface interactions of this compound is not present in the available literature. This area of study would focus on how the compound influences the rates of electrochemical reactions at the electrode surfaces and the nature of its adsorption and interaction with electrode materials. The highly fluorinated nature of the anion might lead to unique surface interactions that could either enhance or hinder electrocatalytic processes, but without experimental data, this remains speculative.
Influence on Electrode-Electrolyte Interfacial Stability
Data on the influence of this compound on the stability of the electrode-electrolyte interface is currently unavailable. Interfacial stability is crucial for the long-term performance of a battery, preventing continuous electrolyte degradation and maintaining good ionic contact with the electrodes. researchgate.net The chemical structure of the anion can significantly impact its oxidative and reductive stability, thereby defining the operational voltage window of the electrolyte and its compatibility with high-voltage cathodes or reactive anodes like lithium metal.
Investigation of Degradation Products in Electrochemical Environments
No studies have been published that identify the specific degradation products of this compound in electrochemical environments. Understanding how this compound breaks down under electrochemical stress is vital for predicting failure modes and improving the safety and cycle life of batteries. mdpi.comresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to analyze the decomposition products of electrolytes. researchgate.net Future research would need to explore the degradation pathways of this particular fluorinated sulphonate.
Surface Chemistry and Surfactant Science Investigations
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
Surfactants, above a certain concentration in a solvent, self-assemble into aggregates known as micelles; this concentration is termed the critical micelle concentration (CMC). itrcweb.org The CMC is a fundamental parameter that indicates the efficiency of a surfactant. For perfluorinated surfactants, the CMC is influenced by the length of the fluorocarbon chain and the nature of the headgroup. arizona.eduresearchgate.net Generally, longer fluorinated chains lead to lower CMC values due to increased hydrophobicity. researchgate.net The presence of electrolytes can also lower the CMC of ionic surfactants. shareok.org
Dissipative particle dynamics (DPD) simulations are a modern computational method used to predict the CMC of various surfactants, including PFAS. nih.gov These simulations can provide insights into how factors like salinity affect micelle formation. nih.gov However, specific experimental or simulated CMC values for Lithium heptadecafluoroisooctanesulphonate are not documented in the available literature.
Interfacial Tension and Wetting Properties
A key characteristic of surfactants is their ability to reduce the surface tension of liquids and the interfacial tension between two immiscible phases, such as oil and water. researchgate.netyoutube.com Perfluorinated surfactants are known to be particularly effective at lowering the surface tension of water. acs.org This property is crucial for applications requiring efficient wetting of surfaces. mdpi.com
The effectiveness of a surfactant in reducing interfacial tension can be influenced by factors such as temperature, pH, and the presence of salts. researchgate.net While the general principles of interfacial tension reduction by fluorinated surfactants are well-established, specific measurements for this compound are not available.
Adsorption and Desorption Kinetics at Solid-Liquid Interfaces
The adsorption of surfactants onto solid surfaces is a critical aspect of their application in various industrial processes. umn.edu The kinetics of adsorption and desorption describe the rate at which surfactant molecules accumulate at and leave a surface. For perfluorinated surfactants like PFOS (perfluorooctane sulfonate), adsorption has been studied on various materials such as sand, clay, and iron oxides. umn.edu
The adsorption of PFAS is influenced by the properties of the adsorbent (e.g., surface chemistry, porosity) and the characteristics of the PFAS molecule itself, such as chain length and functional group. researchgate.netmagnusgroup.org Generally, longer-chain PFAS exhibit stronger adsorption. researchgate.net Activated carbon is often studied for its high capacity to adsorb PFAS from water. arizona.edumagnusgroup.org Specific kinetic data for the adsorption and desorption of this compound on any solid substrate are not present in the reviewed sources.
Stabilization of Emulsions and Dispersions
Emulsions are mixtures of immiscible liquids, like oil and water, where one liquid is dispersed in the other in the form of droplets. Dispersions involve solid particles suspended in a liquid. Surfactants act as stabilizing agents in these systems by adsorbing at the interface of the droplets or particles, preventing them from coalescing or settling. rockefeller.edulocusingredients.com
Perfluorinated surfactants have been used to stabilize emulsions of perfluorocarbons in water for biomedical applications. nih.govnih.gov The stability and efficiency of these emulsions depend on the surfactant's ability to lower interfacial tension and form a protective layer around the dispersed phase. rockefeller.edunih.gov The specific efficacy of this compound as a stabilizer for emulsions or dispersions has not been detailed in the available scientific literature.
Role in Advanced Colloidal Systems
Colloidal systems are systems in which one substance of microscopically dispersed insoluble particles is suspended throughout another substance. This includes foams, emulsions, and other complex fluids. Perfluorinated surfactants play a role in advanced colloidal systems such as colloidal gas aphrons (CGAs), which are used for separating substances from water. researchgate.net The unique properties of PFAS, such as their high surface activity, are harnessed in these systems for applications like foam fractionation to remove contaminants from water. shareok.org While the broader class of perfluorinated surfactants is investigated for these applications, the specific role and performance of this compound in advanced colloidal systems are not specifically documented.
Environmental Distribution, Fate, and Transformation Studies
Occurrence and Detection in Environmental Compartments
Due to their widespread use and resistance to degradation, PFOS and its isomers are ubiquitous environmental contaminants. utrgv.edu They have been detected in numerous environmental matrices across the globe, including in remote regions, which underscores their capacity for long-range transport. utrgv.eduresearchgate.net Key sources of these compounds in the environment include industrial manufacturing facilities and the use of aqueous film-forming foams (AFFF) for firefighting. researchgate.netnih.gov
The detection of heptadecafluoroisooctanesulphonate and other PFAS relies on advanced analytical techniques. The gold standard for quantification is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). utrgv.eduresearchgate.net These methods allow for the sensitive detection of specific PFAS, including various isomers, in complex environmental samples like water and sediment.
PFOS has been detected in various water bodies. For instance, a study of the Great Lakes confirmed the presence of PFOS at concentrations ranging from 21 to 70 ng/L. researchgate.net Surveys in other regions have found PFOS in both seawater and groundwater, highlighting its distribution across different aquatic systems. utrgv.edu
| Location/Water Body | Concentration Range (ng/L) | Source |
|---|---|---|
| Great Lakes, North America | 21 - 70 | researchgate.net |
| Huangpu River, China | 46.5 | researchgate.net |
| Remote Aquatic Zones, China | 2.4 | researchgate.net |
Environmental Transport and Mobility Pathways
The mobility of lithium heptadecafluoroisooctanesulphonate is governed by the properties of both its lithium cation and its perfluorinated sulfonate anion.
Lithium (Li+) Cation: The lithium ion is highly mobile in the environment. In arid climates, solubilized lithium can move upward through the soil column and precipitate in the upper layers. Conversely, in humid regions, lithium tends to leach down through the soil profile more readily. nih.gov
Heptadecafluoroisooctanesulphonate Anion: As a perfluoroalkyl acid (PFAA), the anion is amphiphilic, meaning it has both water-repelling (hydrophobic) and water-attracting (hydrophilic) properties. cswab.org This characteristic allows it to accumulate at environmental interfaces such as soil-groundwater and groundwater-air. cswab.org Its transport in soil and sediment is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). nih.gov Studies on various PFAS have shown that these sorption coefficients, and thus the tendency to bind to soil or sediment, generally increase with the length of the perfluorinated carbon chain. nih.gov
| PFAS Class (Chain Length) | Log Koc Range | Source |
|---|---|---|
| C1-C8 Perfluoroalkyl Sulfonates | 1.0 ± 0.31 to 2.9 ± 0.35 | nih.gov |
| Note: Koc indicates the tendency of a chemical to bind to organic carbon in soil or sediment. Higher values indicate stronger binding and lower mobility in water. |
Persistence and Environmental Cycling
Perfluorinated compounds like heptadecafluoroisooctanesulphonate are exceptionally persistent in the environment, earning them the name "forever chemicals". nih.gov This persistence is due to the extreme strength and stability of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. cswab.org This makes the compound highly resistant to natural degradation processes.
As a result of its persistence, the compound undergoes long-range environmental cycling. nih.gov It can be transported far from its original source via atmospheric currents and ocean circulation, leading to its detection in ecosystems worldwide. utrgv.eduresearchgate.net Its high water solubility facilitates transport through surface water and groundwater systems, while its ability to sorb to particles allows for deposition in sediments. nih.govnih.gov The Stockholm Convention has classified PFOS as a persistent organic pollutant (POP) due to its persistence, bioaccumulation, and toxicity. utrgv.edu
Photolytic, Hydrolytic, and Biotic Degradation Pathways
The chemical structure of heptadecafluoroisooctanesulphonate renders it highly resistant to degradation.
Photolytic and Hydrolytic Degradation: The C-F bond is not susceptible to cleavage by sunlight (photolysis) or water (hydrolysis) under typical environmental conditions. While studies have investigated the hydrolytic degradation of other types of polymers like aliphatic polyesters, these pathways are not effective for perfluorinated compounds. nih.govnih.gov
Biotic Degradation: Perfluorinated compounds such as PFOS are considered non-biodegradable. cswab.org Studies have found that they are resistant to microbial degradation in both aerobic and anaerobic environments. clu-in.org However, some related polyfluorinated substances, often referred to as "precursors," can undergo biotransformation. nih.gov Microbes can transform these precursor compounds, but the process often results in the formation of highly stable terminal products like PFOS. nih.gov Therefore, the biotransformation of precursors can act as an ongoing source of PFOS in the environment.
Remediation and Treatment Technologies for Fluorinated Compounds
The remediation of sites contaminated with fluorinated compounds like this compound is challenging due to their chemical stability and mobility. cswab.orgpops.int Several technologies have been developed, primarily focusing on either immobilizing the contaminants or removing and destroying them.
Sorption Technologies: These are the most common methods for treating PFAS-contaminated water. Granular activated carbon (GAC) and anion exchange (AEX) resins are widely used to remove PFAS from drinking water and groundwater through adsorption and ion exchange, respectively. cswab.orgnih.gov The effectiveness of these methods can be influenced by the specific PFAS, with removal efficiency sometimes decreasing for shorter-chain compounds. cswab.org
Extraction Technologies: For contaminated soils, methods like soil washing and soil flushing are employed. mdpi.com These techniques use water, sometimes with chemical additives like surfactants or co-solvents, to mobilize PFAS from the soil particles for subsequent collection and treatment. mdpi.com
Destruction Technologies: These emerging technologies aim to break the C-F bond and completely destroy the PFAS molecule.
Electrochemical Oxidation: This process applies a high electrical potential to a solution, which can break down PFAS molecules through a stepwise removal of CF₂ groups. nih.gov
Mechanochemical Destruction: This method uses mechanical force, such as ball milling, often with co-milling reagents, to induce chemical reactions that degrade PFAS compounds. nih.gov
In-situ Chemical Oxidation (ISCO): This involves injecting strong oxidants into the subsurface to destroy contaminants, though its effectiveness for PFAS requires further testing. pops.int
| Technology | Mechanism | Primary Application | Source |
|---|---|---|---|
| Granular Activated Carbon (GAC) | Adsorption | Water Treatment | cswab.orgnih.gov |
| Anion Exchange (AEX) Resins | Ion Exchange | Water Treatment | cswab.orgnih.gov |
| Soil Washing/Flushing | Mobilization and Extraction | Soil Remediation | mdpi.com |
| Electrochemical Oxidation | Destruction (Redox Reactions) | Water Treatment | nih.gov |
| Mechanochemical Destruction | Destruction (Mechanical Force) | Soil Remediation | nih.gov |
Advanced Analytical Methodologies for Environmental Monitoring
Sample Preparation and Extraction Techniques for Complex Matrices
The accurate analysis of lithium heptadecafluoroisooctanesulphonate from environmental samples begins with meticulous sample preparation and extraction. The primary goal is to isolate the target analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis. The choice of technique is highly dependent on the sample matrix.
Solid-phase extraction (SPE) is a widely employed technique for aqueous samples. It involves passing the water sample through a cartridge containing a solid sorbent that retains the PFAS, which are then eluted with a small volume of solvent. For solid samples like soil or tissue, extraction is often performed using a solvent such as methanol (B129727), followed by a cleanup step using SPE-based cartridges. mvcommission.org The process for solid matrices involves fortifying the sample with internal standards, diluting it in methanol, and agitating it vigorously before passing an aliquot through an SPE clean-up cartridge. mvcommission.org
Innovative extraction techniques are continuously being developed to improve efficiency and selectivity. nih.gov These include miniaturized microextraction techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). nih.govresearchgate.net For particularly complex matrices, such as those encountered in forensic and clinical toxicology, molecularly imprinted polymers (MIPs) offer a highly selective extraction method, reducing the risk of interfering matrix effects. nih.gov
A summary of common extraction techniques is provided in the table below.
Table 1: Overview of Sample Preparation and Extraction Techniques for PFAS Analysis
| Technique | Matrix Application | Description | References |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water, Soil, Tissue | Analyte is retained on a solid sorbent, washed, and then eluted with a solvent for concentration and cleanup. | mvcommission.org, chromatographyonline.com, pca.state.mn.us |
| Liquid-Liquid Extraction (LLE) | Water, Biological Fluids | Analyte is partitioned between two immiscible liquid phases. Often laborious and less selective. | nih.gov |
| Solid-Phase Microextraction (SPME) | Water, Air | A fused-silica fiber coated with a sorbent is exposed to the sample to extract analytes. | nih.gov, researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | A mixture of extraction and disperser solvents is injected into the aqueous sample, forming a cloudy solution for extraction. | nih.gov, researchgate.net |
| Molecularly Imprinted Polymers (MIPs) | Biological Matrices | Custom-synthesized polymers with specific recognition sites for the target analyte, providing high selectivity. | nih.gov |
High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the trace analysis of PFAS, offering the high sensitivity and mass accuracy required to detect and identify these compounds in complex environmental samples. duke.edumiami.edu Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers can distinguish target analytes from background interferences with high confidence. nih.govnih.gov The high mass resolution of an Orbitrap instrument, for example, can separate various adduct ions and their isotopic peaks, enabling confident identification of elemental compositions. nih.gov
HRMS is particularly crucial for identifying metabolites and transformation products of PFAS, which may be unknown and for which analytical standards are often unavailable. acs.org The ability to obtain accurate mass measurements allows for the determination of elemental formulas for unknown compounds, which is a critical first step in their identification. sciex.com In lipidomics, a related field dealing with complex biological molecules, HRMS is the method of choice due to its high specificity and sensitivity. miami.edu This capability is directly transferable to the challenge of identifying PFAS and their metabolites in biological matrices. Furthermore, coupling HRMS with techniques like data-independent acquisition (DIA), such as SWATH, provides comprehensive MS/MS data, enabling the screening for both known and unknown PFAS. sciex.com
Chromatographic Separation Techniques (e.g., UHPLC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and robust technique for the targeted analysis of ionic PFAS like this compound. pca.state.mn.us Ultra-high-performance liquid chromatography (UHPLC) systems, in particular, offer significant advantages, including higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. chromatographyonline.comresearchgate.net
The separation of PFAS is typically achieved using a reversed-phase column, such as a C18 column. acs.orgmdpi.com A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (commonly methanol or acetonitrile) with additives like ammonium (B1175870) acetate (B1210297) is used to separate different PFAS based on their chain length and functional group. mvcommission.orgnih.gov The use of UHPLC results in narrower chromatographic peaks, which requires high data acquisition rates from the mass spectrometer to ensure reliable quantification. researchgate.net
For certain applications, other chromatographic techniques are also explored. Gas chromatography (GC) coupled with HRMS has been developed for the analysis of neutral and volatile PFAS. nih.gov Ion chromatography has also been investigated for the separation of ionic PFAS. byu.edu
Table 2: Typical Chromatographic Conditions for PFAS Analysis
| Parameter | Condition | Purpose | References |
|---|---|---|---|
| Chromatography System | UHPLC | Provides high resolution, sensitivity, and speed. | chromatographyonline.com, researchgate.net |
| Column | Reversed-Phase C18 | Separates PFAS based on hydrophobicity. | acs.org, mdpi.com |
| Mobile Phase A | Water with additives (e.g., ammonium acetate) | Aqueous component of the mobile phase. | mvcommission.org, nih.gov |
| Mobile Phase B | Methanol or Acetonitrile (B52724) | Organic solvent to elute analytes. | nih.gov |
| Elution | Gradient | Varies the mobile phase composition for optimal separation of a wide range of analytes. | byu.edu, thermofisher.com |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high selectivity and sensitivity for quantification. | nih.gov, pca.state.mn.us |
Isotope Dilution Mass Spectrometry for Quantification
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate quantification of PFAS in environmental and biological matrices. pca.state.mn.us This technique involves adding a known amount of a stable, isotopically labeled analog of the target analyte to the sample prior to any extraction or cleanup steps. rsc.orgepa.gov For example, a sample being analyzed for PFOA would be spiked with [¹³C₄]PFOA. rsc.org
Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same potential for ionization suppression or enhancement in the mass spectrometer's ion source. pca.state.mn.us By measuring the ratio of the response of the native analyte to its labeled analog, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of recovery losses. epa.gov This method effectively corrects for matrix effects and variations in extraction efficiency, which are common challenges in complex sample analysis. pca.state.mn.us The U.S. Environmental Protection Agency (EPA) recommends isotope dilution for quantifying PFAS in various matrices, especially those that are complex. pca.state.mn.us
Non-Target and Suspect Screening Approaches for Related Compounds
Given the vast number of PFAS, many of which are not available as commercial standards, non-target and suspect screening approaches have become essential for a more comprehensive characterization of contamination. researchgate.netnih.gov These methods utilize HRMS to detect a wide range of compounds present in a sample, not just a pre-defined list of targets.
Suspect Screening: This approach involves searching the acquired HRMS data for a list of "suspected" compounds that might be present in the sample. duke.edupfascentral.org These suspect lists can be extensive, sometimes containing thousands of PFAS based on literature, manufacturing information, or predictive models. envirotech-online.com The identification is based on criteria such as accurate mass, isotopic pattern, and retention time if available. envirotech-online.com
Non-Target Screening (NTS): This is a more exploratory approach aimed at identifying completely unknown compounds. nih.govnih.gov NTS workflows often involve advanced data mining strategies to find features in the data that are characteristic of PFAS, such as specific mass defects or fragmentation patterns. acs.orgresearchgate.net For instance, a software algorithm called FindPFΔS was developed to search for distinct fragment mass differences in MS/MS data to identify unknown PFAS. acs.orgresearchgate.net These approaches are crucial for discovering novel PFAS and transformation products in the environment that would be missed by traditional targeted methods.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. For Lithium heptadecafluoroisooctanesulphonate, these calculations can elucidate the nature of the ionic bond between the lithium cation (Li⁺) and the heptadecafluoroisooctanesulphonate anion, as well as the covalent bonds within the fluorinated anion itself.
Detailed research in related fields, such as lithium-ion batteries, utilizes high-level quantum chemical methods to probe reactivity and decomposition pathways. escholarship.orgresearchgate.net Methods like Coupled-Cluster with Singles, Doubles, and non-iterative Triples [CCSD(T)] and Density Matrix Renormalization Group (DMRG) are employed to provide benchmark-quality energies for reaction steps, which are crucial for understanding the stability of the compound. researchgate.netnih.gov For instance, calculations can determine the energy changes involved in the reductive decomposition of electrolyte components in the presence of a lithium ion. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in predicting the molecule's susceptibility to electron transfer reactions, a key aspect of its chemical reactivity. These computational approaches are essential for building a foundational understanding of the molecule's stability and potential reaction mechanisms in various environments. escholarship.org
| Computational Method | Primary Application for this compound | Typical Output |
|---|---|---|
| Hartree-Fock (HF) | Initial approximation of the electronic wavefunction and geometry. | Molecular orbitals, orbital energies. |
| Coupled-Cluster (e.g., CCSD(T)) | Highly accurate calculation of reaction energies and potential energy surfaces. researchgate.net | Precise electronic energies, reaction barriers. |
| Density Matrix Renormalization Group (DMRG) | Analysis of molecules with complex electronic structures (multireference character). nih.gov | Accurate spin-state energies, electronic structure of complex systems. nih.gov |
| N-electron Valence State Perturbation Theory (NEVPT2) | Incorporating dynamic electron correlation into multireference calculations. nih.gov | Corrected energies for excited states and spin gaps. nih.gov |
Molecular Dynamics Simulations for Solvation and Interfacial Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are invaluable for understanding its behavior in solution (solvation) and at interfaces, such as between a liquid and a solid surface. nih.gov These simulations rely on force fields, which are sets of parameters that define the potential energy of the system, to model the interactions between particles. nih.gov
| Parameter | Description | Typical Value/Method for Lithium Electrolytes |
|---|---|---|
| Force Field | A set of equations and parameters to calculate the potential energy of the system. | OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), COMPASS II. nih.govmdpi.com |
| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant temperature, pressure). | NPT (Isothermal-isobaric) or NVT (Canonical). mdpi.com |
| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) or application-specific temperatures. mdpi.com |
| Simulation Time | The total duration of the simulated physical time. | Nanoseconds (ns) to microseconds (µs). |
| Time Step | The small interval of time between successive calculations. | 1-2 femtoseconds (fs). |
Density Functional Theory (DFT) for Material Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is particularly effective for studying interactions between molecules and materials, making it a cornerstone of computational materials science. nih.gov DFT calculations are used to determine optimized geometries, binding energies, and the electronic properties of systems containing this compound.
In the study of this compound, DFT can be used to model the interaction between the Li⁺ ion and the sulfonate (-SO₃⁻) group of the anion with high accuracy. mdpi.com For example, DFT calculations on similar systems, such as lithium ions interacting with ethylene (B1197577) carbonate, have determined precise bond lengths and the nature of the coordination. mdpi.com The interaction of the entire ion pair with a material surface, such as a graphene sheet or a metal oxide, can also be investigated. mdpi.comresearchgate.net These calculations reveal the strength of adsorption, the preferred orientation of the molecule on the surface, and any charge transfer that occurs between the molecule and the material. mdpi.com Such insights are crucial for designing and improving materials for applications like batteries, where the interaction at the electrode-electrolyte interface governs performance. youtube.com
| Interacting System | Property Investigated via DFT | Significance |
|---|---|---|
| Li⁺ and Heptadecafluoroisooctanesulphonate Anion | Binding energy, charge distribution, bond lengths. mdpi.com | Understanding the stability and nature of the ion pair. |
| Ion Pair and Solvent Molecules | Solvation energy, coordination structure. arxiv.org | Determining how the compound dissolves and behaves in a liquid medium. nih.gov |
| Ion Pair and Graphene/Carbon Surface | Adsorption energy, electronic density of states. mdpi.com | Modeling interactions at electrode surfaces in batteries. researchgate.net |
| Ion Pair and Metal Oxide Surface | Surface binding sites, charge transfer. mdpi.com | Assessing compatibility and reactivity with various material surfaces. |
Predictive Modeling of Environmental Behavior and Degradation
Predictive modeling uses mathematical and computational models to forecast the behavior and fate of chemical compounds in the environment. For a persistent and fluorinated substance like heptadecafluoroisooctanesulphonate, predicting its environmental distribution, persistence, and potential degradation pathways is of significant interest.
While specific degradation models for this compound are not widely published, the approach involves developing models based on the molecule's structure and properties. researchgate.net Physics-based or semi-empirical models can be used to predict the lifetime and degradation of related compounds, such as those found in lithium-ion batteries. rsc.orgnrel.gov These models often incorporate factors like temperature and chemical environment to simulate degradation over time. nrel.govresearchgate.net For environmental fate, models might simulate processes like sorption to soil and sediment, bioaccumulation, and long-range transport. Models developed for other per- and polyfluoroalkyl substances (PFAS) can serve as a basis, using the specific physicochemical properties of heptadecafluoroisooctanesulphonate as input parameters to predict its behavior and persistence. nih.gov
Machine Learning and AI in Fluorinated Compound Research
Machine Learning (ML) and Artificial Intelligence (AI) are transforming chemical research by enabling the prediction of molecular properties and reactivity from large datasets. aimlic.comresearchgate.net These advanced computational tools are increasingly applied to the study of fluorinated compounds due to their complex behavior and the vast number of possible structures. nih.gov
In this context, ML models can be trained on data from quantum chemical calculations or experimental measurements to predict properties of new molecules like this compound. escholarship.orgnih.gov For example, a neural network could predict the fluorinating power of a reagent or the biological activity of a compound based on its chemical structure. nih.gov AI can also accelerate the discovery of new materials by screening vast chemical spaces for candidates with desired properties, a process that would be prohibitively slow with traditional methods. aimlic.comacs.org Furthermore, ML algorithms are being developed to predict the outcomes of chemical reactions and to help design optimal synthetic pathways. aimlic.comnih.gov For complex processes like battery degradation, hybrid models that combine physics-based understanding with ML have shown superior predictive accuracy, which could be applied to understand the long-term stability of electrolytes containing this compound. researchgate.net
Industrial and Niche Applications Excluding Prohibited Areas
Role as Electrolyte Additives in Lithium Systems
The burgeoning field of lithium-ion battery technology continually seeks materials that can enhance performance, safety, and longevity. Fluorinated compounds are of particular interest as electrolyte additives. While direct research on Lithium heptadecafluoroisooctanesulphonate as an electrolyte additive is not extensively documented, the behavior of analogous fluorinated surfactants, such as lithium perfluorooctanesulfonate (B1231939) (LiPFOS), has been explored.
These additives can play a crucial role in stabilizing the solid electrolyte interphase (SEI) on the anode surface of lithium-ion batteries. A stable SEI is critical for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery. The presence of a fluorinated surfactant can modify the composition and morphology of the SEI, potentially leading to a more robust and ionically conductive layer. Research on related compounds suggests that the perfluorinated chains of these surfactants orient at the electrode-electrolyte interface, creating a protective film. This film can mitigate the detrimental effects of electrolyte decomposition byproducts. alfa-chemistry.com
The general functions of electrolyte additives in lithium systems include:
Improving SEI formation.
Reducing irreversible capacity loss.
Enhancing thermal stability of the electrolyte salts like LiPF6.
Protecting the cathode from dissolution.
Improving the physical properties of the electrolyte, such as ionic conductivity and wettability.
Table 1: Potential Effects of Fluorinated Surfactant Additives in Lithium-Ion Batteries
| Property | Potential Effect of Fluorinated Surfactant Additive |
|---|---|
| SEI Stability | Formation of a more stable, LiF-rich SEI layer. |
| Ionic Conductivity | May influence ion transport through the SEI. |
| Electrolyte Stability | Can suppress decomposition of the main electrolyte salt. |
| Cycle Life | Potential to improve capacity retention over numerous cycles. |
| Safety | May enhance thermal stability of the battery system. |
Use in Specialty Coatings and Surface Treatments
Fluorinated surfactants are well-known for their ability to dramatically lower the surface tension of liquids, making them highly effective as leveling and wetting agents in coatings. This property ensures that a coating spreads evenly across a surface, free of defects like pinholes or "orange peel." For this compound, its highly fluorinated tail would be expected to provide surfaces with oleophobic (oil-repellent) and hydrophobic (water-repellent) properties.
In the context of specialty coatings, this compound could be used to:
Improve Surface Flow and Leveling: By reducing surface tension, it helps in the formation of smooth, uniform films.
Provide Surface Protection: The resulting coating can offer resistance to stains, chemicals, and weathering due to the inert nature of the C-F bond.
Enhance Durability: The stability of the perfluorinated chain can contribute to the long-term performance of the coating.
Applications in Polymerization Processes as Initiators or Additives
In polymerization, particularly emulsion polymerization, surfactants are critical for emulsifying monomers in a continuous phase (typically water) and stabilizing the resulting polymer particles. Fluorinated surfactants are employed in the synthesis of fluoropolymers, where conventional hydrocarbon surfactants may not be effective.
This compound could potentially act as:
An Emulsifier: Its amphiphilic nature, with a hydrophobic and oleophobic fluorinated tail and a hydrophilic sulfonate head, would enable the formation and stabilization of monomer droplets and polymer latex particles.
A Process Additive: In certain polymerization systems, the addition of a lithium salt can influence the reaction kinetics and the properties of the final polymer. Anionic polymerization, for instance, often utilizes organolithium compounds as initiators. While this compound itself is not a typical initiator, its presence as a lithium salt could have secondary effects on the polymerization environment.
The use of lithium-based initiators is a key technology in the production of certain synthetic rubbers and elastomers, where they allow for precise control over the polymer's molecular weight and microstructure.
Integration into Chemical Manufacturing Processes
As a surface-active agent, this compound could find application in various chemical manufacturing processes where control of interfacial properties is crucial. This could include its use as a catalyst in certain phase-transfer catalysis reactions or as a component in specialized cleaning and etching solutions for the electronics industry. The high stability of the perfluoroalkyl chain makes it suitable for use in harsh chemical environments where other surfactants would degrade.
Emerging Technological Platforms Utilizing Fluorinated Surfactants
The unique properties of fluorinated surfactants continue to drive their investigation in a range of emerging technologies. While specific research citing this compound is sparse, related compounds are being explored in areas such as:
Advanced Fire-Fighting Foams: Aqueous film-forming foams (AFFF) that utilize fluorosurfactants can rapidly extinguish hydrocarbon fuel fires. The fluorosurfactant helps the foam spread across the fuel surface, creating a vapor barrier.
Microfluidics: In microfluidic devices, fluorinated surfactants are used to stabilize droplets in "water-in-oil" or "oil-in-water" emulsions, which are used as microreactors for a variety of chemical and biological assays.
Advanced Materials Synthesis: The self-assembly properties of fluorinated surfactants are being harnessed to create structured nanomaterials.
The development of new energy storage systems beyond conventional lithium-ion, such as lithium-sulfur and lithium-air batteries, also presents opportunities for novel electrolyte formulations where fluorinated additives could play a key role in managing the complex interfacial chemistry. mdpi.commdpi.comresearchgate.net
Future Research Directions and Perspectives
Development of Sustainable Synthesis Routes
The traditional production of many perfluorinated compounds involves methods like electrochemical fluorination (ECF), which can result in a mixture of linear and branched isomers. acs.orgnumberanalytics.com There is a significant push towards developing more sustainable and greener synthesis routes for specialty chemicals. foodpackagingforum.org For Lithium heptadecafluoroisooctanesulphonate and other fluorosurfactants, future research will likely prioritize:
Green Chemistry Principles: Incorporating principles of green chemistry to design synthesis pathways that are less hazardous to human health and the environment. foodpackagingforum.org This includes using less toxic reagents, reducing waste, and improving energy efficiency.
Alternative Fluorination Technologies: Exploring novel fluorination methods that offer greater control over the molecular structure, potentially leading to the synthesis of only the desired linear isomer and avoiding the formation of branched, more bioaccumulative isomers. uib.nopublish.csiro.au
Fluorine-Free Alternatives: A significant long-term goal is the development of high-performance fluorine-free surfactants that can match the properties of fluorosurfactants. foodpackagingforum.orgacs.org Research into branched hydrocarbon surfactants and other novel molecular architectures is a promising avenue. acs.org
The development of sustainable synthesis routes is not merely an academic exercise but a necessary step towards mitigating the environmental persistence of "forever chemicals". nih.gov
Enhanced Understanding of Interfacial Dynamics
This compound's efficacy as a surfactant is rooted in its ability to dramatically lower surface tension by adsorbing at interfaces. sunoit.comseimichemical.co.jphorizonadmixtures.com While the general behavior of fluorosurfactants is understood, a deeper, molecular-level understanding of the interfacial dynamics of this specific compound is crucial for optimizing its performance and predicting its environmental interactions. Future research should focus on:
Adsorption at Various Interfaces: Detailed studies on the adsorption behavior of this compound at air-water, liquid-liquid, and solid-liquid interfaces are needed. nih.govnih.gov Understanding its interaction with different surfaces, such as minerals and organic matter in soil and sediment, is essential for predicting its environmental fate and transport. nih.govmdpi.com
Influence of Environmental Factors: Investigating how factors like pH, ionic strength, and the presence of other organic and inorganic compounds affect the adsorption and interfacial behavior of the molecule. nih.govresearchgate.netresearchgate.net
Mixed Surfactant Systems: Exploring the synergistic or antagonistic effects when this compound is used in combination with other surfactants, both fluorinated and non-fluorinated.
Advanced analytical techniques and surface-sensitive methods will be instrumental in providing unprecedented insights into these complex interfacial phenomena. nih.gov
Advancements in Environmental Characterization and Remediation
The environmental persistence and potential for bioaccumulation of PFAS, including the heptadecafluoroisooctanesulfonate anion, are significant concerns. greenpeace.toeurofinsus.comnih.gov Future research in this area is critical for environmental protection.
Environmental Characterization:
Isomer-Specific Analysis: Developing more robust and sensitive analytical methods for the isomer-specific quantification of heptadecafluoroisooctanesulfonate in various environmental matrices like water, soil, and biota. uib.nopublish.csiro.auresearchgate.net This is important as different isomers can have different toxicological profiles and transport behaviors. uib.nopublish.csiro.au
Precursor Transformation: Investigating the environmental transformation of precursor compounds that can degrade into heptadecafluoroisooctanesulfonate.
Source Tracking: Utilizing isomer profiles to identify and track the sources of contamination in the environment. acs.orgunit.no
Remediation Technologies:
Advanced Oxidation Processes: Research into destructive technologies such as electrochemical oxidation, sonolysis, and photocatalysis to break the strong carbon-fluorine bonds and mineralize the compound.
Novel Adsorbents: Developing and optimizing new adsorbent materials with high selectivity and capacity for removing heptadecafluoroisooctanesulfonate from contaminated water. mdpi.comgwttllc.comitrcweb.org This includes exploring materials beyond traditional activated carbon, such as ion-exchange resins and novel nanomaterials. researchgate.netgwttllc.com
Bioremediation: While challenging due to the stability of the C-F bond, research into microbial degradation pathways and phytoremediation continues to be an area of interest for sustainable remediation. nih.govacs.org
A multi-faceted approach combining monitoring, source identification, and innovative remediation strategies will be essential to manage the environmental impact of this and other PFAS compounds. nih.govadec-innovations.com
Table of Remediation Technologies for Perfluorinated Compounds
| Technology | Description | Applicability | Research Focus |
|---|---|---|---|
| Granular Activated Carbon (GAC) | A common adsorption technology where contaminants are removed by adhering to the surface of porous carbon granules. gwttllc.com | Water Treatment | Improving regeneration methods and managing spent carbon. gwttllc.com |
| Ion Exchange (IX) Resins | Utilizes synthetic resins that exchange their ions for the contaminant ions in the water. gwttllc.com Can be single-use or regenerable. gwttllc.com | Water Treatment | Developing more selective and durable resins. |
| Reverse Osmosis (RO) | A membrane filtration method that removes contaminants by forcing water through a semi-permeable membrane under pressure. adec-innovations.com | Water Treatment | Managing the concentrated waste stream (brine). adec-innovations.com |
| Soil Washing | An ex-situ process that uses liquids to scrub contaminants from soil. adec-innovations.com | Soil Remediation | Optimizing washing solutions and managing the resulting liquid waste. |
| In-Situ Sequestration | Injecting substances like colloidal carbon into the subsurface to bind contaminants and prevent their migration. adec-innovations.com | Groundwater/Soil | Assessing the long-term stability of the sequestered compounds. adec-innovations.com |
| Bioremediation/Phytoremediation | Using living organisms like microbes or plants to degrade or stabilize contaminants. acs.org | Soil and Water | Identifying effective organisms and understanding degradation pathways. nih.govacs.org |
Exploration of Novel Functionalization and Derivatization
The chemical stability of the perfluoroalkyl chain presents both a challenge and an opportunity. While it imparts desirable properties, it also makes the molecule resistant to degradation. Future research could explore the controlled functionalization and derivatization of the heptadecafluoroisooctanesulfonate structure to create novel molecules with tailored properties.
Potential areas of exploration include:
Modifying the Hydrophilic Head Group: Altering the sulfonate head group to other functional groups could change the surfactant's properties, such as its solubility, critical micelle concentration, and interaction with surfaces.
Introducing Specific Reactive Sites: Carefully introducing specific chemical handles onto the perfluoroalkyl chain could allow for targeted reactions, such as grafting onto polymers or surfaces.
Creating "Cleavable" Surfactants: Designing derivatives with intentionally weakened bonds that could be cleaved under specific conditions (e.g., UV light, specific pH) to facilitate degradation after use.
Such research could lead to the development of "smarter" surfactants with enhanced performance and a reduced environmental footprint.
Integration of Multi-Scale Modeling and Experimental Approaches
Computational chemistry and molecular modeling are becoming increasingly powerful tools for understanding complex chemical systems. manchester.ac.ukewha.ac.kr Integrating these in-silico approaches with experimental studies will be crucial for accelerating research and development related to this compound.
Key aspects of this integrated approach include:
Molecular Dynamics (MD) Simulations: Using MD to simulate the behavior of the surfactant at interfaces, providing insights into adsorption mechanisms, aggregate formation, and interactions with other molecules. nih.govrsc.org
Density Functional Theory (DFT) Calculations: Employing DFT to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. rsc.orgmdpi.com This can help in designing new molecules with desired properties. mit.edu
Predictive Modeling: Developing quantitative structure-property relationship (QSPR) models to predict the environmental fate, transport, and potential toxicity of new derivatives, allowing for the early-stage screening of more sustainable alternatives.
High-Throughput Screening: Utilizing computational pipelines to rapidly screen large numbers of potential new structures for desired properties before undertaking expensive and time-consuming laboratory synthesis and testing. escholarship.org
By combining the predictive power of computational modeling with the validation of experimental results, researchers can more efficiently design next-generation fluorosurfactants and their alternatives, ensuring both high performance and environmental compatibility. siemens.comsiemens.comjhu.edumdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Lithium heptadecafluoroisooctanesulphonate with high purity?
- Methodological Answer : Synthesis typically involves fluorination of the sulfonate precursor under anhydrous conditions. Key steps include:
- Reacting perfluoroisooctanesulfonyl fluoride with lithium hydroxide in a polar aprotic solvent (e.g., tetrahydrofuran) at controlled temperatures (0–5°C).
- Purification via recrystallization from ethanol/water mixtures to remove unreacted lithium salts.
- Characterization by ¹⁹F NMR to confirm fluorination completeness and elemental analysis for lithium content .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use glove boxes or fume hoods to prevent inhalation/contact, as fluorinated sulfonates may release hydrofluoric acid upon decomposition.
- Store in airtight containers under inert gas (argon) to avoid moisture absorption, which can alter reactivity .
- Follow GHS07 and GHS05 safety protocols, including PPE (nitrile gloves, lab coats) and emergency rinsing stations .
Q. What spectroscopic techniques are effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine environment homogeneity and detects impurities (e.g., unfluorinated byproducts).
- FTIR : Confirms sulfonate group presence (asymmetric S-O stretching at 1200–1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (negative ion mode) validates molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data of this compound across different studies?
- Methodological Answer :
- Conduct controlled solubility experiments in standardized solvents (e.g., dimethylformamide, acetonitrile) under identical temperature/purity conditions.
- Use isotopic labeling (e.g., ¹³C-labeled analogs) to track solute-solvent interactions and identify confounding variables like trace moisture .
- Apply multivariate regression analysis to isolate variables (e.g., solvent polarity, counterion effects) causing discrepancies .
Q. What advanced analytical techniques are suitable for quantifying trace levels of this compound in environmental samples?
- Methodological Answer :
- LC-MS/MS with isotopic dilution : Use stable isotopes (e.g., ¹³C-labeled internal standards) to correct matrix effects and enhance accuracy .
- Solid-phase extraction (SPE) : Preconcentrate samples using fluorophilic sorbents (e.g., graphitized carbon black) to improve detection limits.
- Validate methods via interlaboratory comparisons to ensure reproducibility .
Q. How do the physicochemical properties of this compound influence its reactivity in high-temperature electrochemical applications?
- Methodological Answer :
- Perform thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways (e.g., HF release above 200°C).
- Evaluate ionic conductivity in polymer electrolytes using impedance spectroscopy, correlating fluorinated chain length with Li⁺ mobility .
- Model molecular dynamics to predict interactions with electrode surfaces under extreme conditions, focusing on sulfonate group orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
